4-[(4-Iodophenoxy)methyl]benzoic acid CAS 438531-38-5 properties
4-[(4-Iodophenoxy)methyl]benzoic acid CAS 438531-38-5 properties
A Bifunctional Scaffold for Divergent Library Synthesis and Medicinal Chemistry
Executive Summary
4-[(4-Iodophenoxy)methyl]benzoic acid (CAS 438531-38-5) is a high-value bifunctional building block utilized primarily in the hit-to-lead optimization phase of drug discovery. Its structural architecture features two distinct reactive "handles"—a carboxylic acid and an aryl iodide —separated by a flexible oxymethyl (
This dual-reactivity profile allows researchers to anchor one end of the molecule (typically the acid) to a pharmacophore or solid support while elaborating the other end (the iodide) via transition-metal-catalyzed cross-coupling reactions. It is particularly relevant in the design of PPAR agonists , thyromimetics , and PROTAC linkers where defined spatial separation between aromatic domains is critical for binding affinity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 438531-38-5 |
| IUPAC Name | 4-[(4-iodophenoxy)methyl]benzoic acid |
| Molecular Formula | |
| Molecular Weight | 354.14 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water |
| pKa (Acid) | ~4.2 (Predicted, typical for benzoic acid derivatives) |
| LogP | ~3.8 (Predicted, lipophilic due to Iodine) |
| Melting Point | 215–218 °C (Typical range for para-substituted benzoic acid ethers) |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of CAS 438531-38-5 relies on a robust Williamson Ether Synthesis followed by Saponification . This two-step sequence is preferred over direct alkylation of the acid to prevent esterification side-products and ensure high purity.
Step 1: Nucleophilic Displacement (Ether Formation)
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Reactants: 4-Iodophenol (1.0 eq), Methyl 4-(bromomethyl)benzoate (1.05 eq).
-
Base/Solvent: Potassium Carbonate (
, 2.0 eq) in Acetone or DMF. -
Protocol:
-
Dissolve 4-iodophenol in anhydrous acetone.
-
Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add Methyl 4-(bromomethyl)benzoate dropwise.
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Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The iodine moiety is stable under these mild basic conditions.
-
Workup: Evaporate solvent, partition between water and EtOAc. The product (Methyl ester intermediate) is usually a solid that can be recrystallized from Ethanol.
-
Step 2: Hydrolysis (Saponification)
-
Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
-
Protocol:
-
Dissolve the intermediate ester in THF/Water.
-
Add LiOH and stir at 40°C for 3 hours.
-
Critical Step: Acidify carefully with 1M HCl to pH 3. The product, 4-[(4-Iodophenoxy)methyl]benzoic acid, will precipitate as a white solid.
-
Purification: Filter, wash with water, and dry under vacuum.[1][2] No chromatography is typically required.
-
Strategic Applications in Drug Discovery
A. Divergent Library Synthesis (The "Handle" Strategy)
This molecule is a classic "scaffold" for parallel medicinal chemistry.
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The Anchor (Acid): The carboxylic acid is first converted to an amide (using HATU/DIEA) to attach a core scaffold or solubilizing group.
-
The Explorer (Iodide): The aryl iodide remains inert during amide coupling. Subsequently, it is subjected to Suzuki-Miyaura coupling with a library of boronic acids to explore the "eastern" region of the binding pocket.
B. PROTAC Linker Design
The
C. Thyromimetic & Metabolic Targets
The 4-iodophenoxy motif mimics the outer ring of Thyroxine (T4) . Compounds containing this substructure are frequently screened against:
-
Thyroid Hormone Receptors (TR
/TR ) -
PPAR
/ PPAR : The acid headgroup mimics the polar carboxylate of fatty acids, while the lipophilic tail engages the hydrophobic pocket.
Visualizing the Workflow
Figure 1: Synthesis & Divergent Application Pathway
This diagram illustrates the synthesis of the core scaffold and its subsequent bifurcation into two distinct medicinal chemistry workflows: Amide Coupling (Target Anchoring) and Cross-Coupling (SAR Exploration).
Caption: Synthesis of CAS 438531-38-5 and its utility as a divergent scaffold in library generation.
Handling & Stability (Safety Data)
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Light Sensitivity: Aryl iodides can be light-sensitive. Store in amber vials.
-
Reactivity: The benzylic ether linkage is stable to basic and neutral conditions but can be cleaved by strong Lewis acids (e.g.,
) or catalytic hydrogenation ( ). Avoid hydrogenolysis conditions if you intend to keep the ether intact. -
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) is required.
References
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Suzuki-Miyaura Coupling of Aryl Iodides: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Williamson Ether Synthesis Protocols: Scriven, E. F. V., & Toomey, J. E. (2014). "Ullmann and Williamson Ether Synthesis." Kirk-Othmer Encyclopedia of Chemical Technology. Link
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PPAR Agonist SAR (Structural Analogs): Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists." Journal of Medicinal Chemistry, 41(25), 5020-5036. (Illustrates the utility of acid-linker-aryl scaffolds). Link
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Solid Phase Linkers (Wang Resin Precursors): Guiotto, A., et al. (2004). "Synthesis of 4-alkoxybenzyl alcohol linkers." Tetrahedron Letters, 45(4), 839-842. Link
